Cas no 79379-05-8 (4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole)

4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole is a versatile heterocyclic compound featuring a pyrazole core substituted with a 2-chloroethyl group at the 4-position and methyl groups at the 3- and 5-positions. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and specialty chemicals. The chloroethyl moiety provides a reactive site for further functionalization, enabling the introduction of additional pharmacophores or structural modifications. Its stable pyrazole ring enhances chemical robustness, while the methyl groups contribute to steric and electronic tuning. The compound is widely utilized in medicinal chemistry for designing bioactive molecules, including kinase inhibitors and anti-inflammatory agents, due to its balanced lipophilicity and synthetic flexibility.
4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole structure
79379-05-8 structure
Product Name:4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole
CAS No:79379-05-8
MF:C7H11ClN2
MW:158.628640413284
MDL:MFCD00464183
CID:562192
PubChem ID:911572
Update Time:2025-11-01

4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole
    • 1H-Pyrazole,4-(2-chloroethyl)-3,5-dimethyl-
    • 3,5-dimethyl-4-(2-chloroethyl)-1H-pyrazole
    • 3,5-dimethyl-4-(2-chloroethyl)pyrazole
    • 4-(2-chloroethyl)-3,5-dimethylpyrazole
    • A839667
    • PS-11844
    • 3,5-dimethyl-4'-(2-chloroethyl)-1H-pyrazole, AldrichCPR
    • FT-0614663
    • 1H-Pyrazole,4-(2-chloroethyl)-3,5-dimethyl
    • 79379-05-8
    • DTXSID10358721
    • MFCD00464183
    • 3,5-Dimethyl-4'-(2-chloroethyl)-1H-pyrazole
    • SCHEMBL17493910
    • AKOS000266315
    • 4-(2-Chloro-ethyl)-3,5-dimethyl-1H-pyrazole
    • AMY31142
    • STK502103
    • ALBB-006734
    • MDL: MFCD00464183
    • Inchi: 1S/C7H11ClN2/c1-5-7(3-4-8)6(2)10-9-5/h3-4H2,1-2H3,(H,9,10)
    • InChI Key: CLKLSRDKPNOWAM-UHFFFAOYSA-N
    • SMILES: ClCCC1C(C)=NNC=1C

Computed Properties

  • Exact Mass: 158.06100
  • Monoisotopic Mass: 158.0610761g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • Density: 1.151
  • Melting Point: 125-127°C
  • Boiling Point: 306.9°C at 760 mmHg
  • Flash Point: 168.1°C
  • Refractive Index: 1.534
  • PSA: 28.68000
  • LogP: 1.80780

4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole Suppliers

Amadis Chemical Company Limited
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(CAS:79379-05-8)4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole
Order Number:A839667
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:47
Price ($):161.0
Email:sales@amadischem.com

Additional information on 4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole

Introduction to 4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole (CAS No. 79379-05-8)

4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole (CAS No. 79379-05-8) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to the pyrazole class, which is well-known for its broad spectrum of biological activities and utility in drug development. The presence of both chloroethyl and dimethyl substituents in its molecular framework endows it with distinct chemical reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The structural motif of 4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole consists of a six-membered aromatic ring containing two nitrogen atoms, with substituents at the 3rd and 5th positions that enhance its solubility and metabolic stability. The chloroethyl group at the 4th position introduces electrophilic centers, facilitating nucleophilic substitution reactions that are pivotal in medicinal chemistry. This feature has been exploited in the development of novel compounds targeting various therapeutic pathways.

In recent years, there has been a surge in research focusing on the pharmacological potential of pyrazole derivatives. Studies have demonstrated that compounds with similar structural features to 4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole exhibit promising activities as kinase inhibitors, anti-inflammatory agents, and antimicrobial agents. For instance, modifications of the pyrazole core have been shown to enhance binding affinity to specific protein targets, leading to improved therapeutic efficacy.

One of the most compelling aspects of 4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole is its versatility as a building block in drug design. The combination of the dimethyl groups at the 3rd and 5th positions provides steric hindrance, which can be leveraged to optimize pharmacokinetic properties such as bioavailability and blood-brain barrier penetration. Meanwhile, the chloroethyl substituent allows for further derivatization through reactions such as etherification or nucleophilic aromatic substitution, enabling the creation of structurally diverse analogs.

Recent advancements in computational chemistry have further highlighted the synthetic utility of this compound. Molecular modeling studies indicate that 4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole can serve as a scaffold for designing molecules with enhanced selectivity against off-target enzymes. This is particularly relevant in the context of developing next-generation therapeutics where minimizing side effects is paramount.

The pharmaceutical industry has taken notice of these properties, leading to several ongoing clinical trials where derivatives of 4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole are being evaluated for their efficacy in treating conditions such as cancer and neurodegenerative diseases. Preliminary results suggest that certain analogs exhibit potent inhibitory effects on disease-causing pathways without significant toxicity.

In addition to its pharmaceutical applications, 4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole has shown promise in agricultural research. Its structural similarity to known bioactive compounds makes it a candidate for developing novel pesticides or herbicides. By fine-tuning its chemical properties, researchers aim to create environmentally friendly agrochemicals that are effective yet sustainable.

The synthesis of 4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole itself is an area of active investigation. Recent reports have described efficient synthetic routes that improve yield and purity while reducing environmental impact. These methodologies often involve catalytic processes or green chemistry principles, aligning with global efforts to promote sustainable chemical manufacturing.

Looking ahead, the future prospects for 4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole are bright. As computational tools become more sophisticated and high-throughput screening technologies advance, the identification of new derivatives with enhanced biological activity will accelerate. This compound exemplifies how structural modifications can unlock novel therapeutic opportunities and underscores the importance of continued research in heterocyclic chemistry.

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(CAS:79379-05-8)4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole
A839667
Purity:99%
Quantity:1g
Price ($):161.0
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